molecular formula C15H17FN4O2S2 B6512473 N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide CAS No. 946274-45-9

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide

Cat. No. B6512473
CAS RN: 946274-45-9
M. Wt: 368.5 g/mol
InChI Key: AGCJMCDGQHNDDM-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in recent years. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles are five-membered heterocyclic rings containing two carbon and three nitrogen atoms. They exist in various isomeric forms depending on the position of the nitrogen atoms .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to their unique structure and properties. They have been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure and substituents. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups .

Mechanism of Action

Target of Action

The primary target of CCG-189535, also known as N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide, is the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process involved in cancer cell migration and tissue fibrosis .

Mode of Action

CCG-189535 interacts with its target, MRTF-A, and inhibits its activation . This inhibition blocks serum response factor-mediated gene expression and cell migration . The S-isomer of CCG-189535 exhibits higher inhibitory effects on these cellular events triggered by MRTF-A activation than the R-isomer .

Biochemical Pathways

It is known that the compound disrupts the mrtf-a/srf pathway . This pathway is involved in the regulation of many genes that control cell growth, migration, and differentiation .

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The inhibition of MRTF-A by CCG-189535 results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . It also blocks the serum-induced nuclear import of MRTF-A .

Action Environment

The action, efficacy, and stability of CCG-189535 can be influenced by various environmental factors. These factors can include physical environment, safety and security, nature and outdoor spaces, privacy factors, and aesthetic elements . For instance, the availability of appropriate communication equipment and digitally inclusive environments can foster more effective relationships . .

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-triazole derivative would depend on its specific structure and properties. It’s important to note that some 1,2,4-triazole derivatives have been sold as designer drugs, which may have associated health risks .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S2/c1-2-8-24(21,22)17-7-6-13-10-23-15-18-14(19-20(13)15)11-4-3-5-12(16)9-11/h3-5,9-10,17H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJMCDGQHNDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCC1=CSC2=NC(=NN12)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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